(1S)-Cyclohex-2-en-1-amine;hydrochloride
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Overview
Description
(1S)-Cyclohex-2-en-1-amine;hydrochloride is a chemical compound that consists of a cyclohexene ring with an amine group attached to the first carbon atom in the (1S) configuration, and it is paired with a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-Cyclohex-2-en-1-amine;hydrochloride typically involves the reduction of a suitable precursor, such as cyclohex-2-en-1-one, followed by amination. One common method involves the use of a reducing agent like sodium borohydride or lithium aluminum hydride to reduce cyclohex-2-en-1-one to (1S)-cyclohex-2-en-1-ol. This intermediate is then subjected to amination using reagents such as ammonia or an amine source under appropriate conditions to yield (1S)-Cyclohex-2-en-1-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation of cyclohex-2-en-1-one in the presence of a suitable catalyst, followed by amination and subsequent treatment with hydrochloric acid, is a potential route. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(1S)-Cyclohex-2-en-1-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be further reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Saturated amines.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
(1S)-Cyclohex-2-en-1-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (1S)-Cyclohex-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The cyclohexene ring provides structural stability and can participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A saturated analogue with similar amine functionality but lacking the double bond.
Cyclohex-2-en-1-ol: An alcohol derivative with similar structural features but different functional groups.
Cyclohex-2-en-1-one: A ketone precursor used in the synthesis of (1S)-Cyclohex-2-en-1-amine;hydrochloride.
Uniqueness
This compound is unique due to its specific (1S) configuration and the presence of both an amine group and a hydrochloride salt. This combination of features imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(1S)-cyclohex-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c7-6-4-2-1-3-5-6;/h2,4,6H,1,3,5,7H2;1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRLLJUILCZOAY-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC=C[C@H](C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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